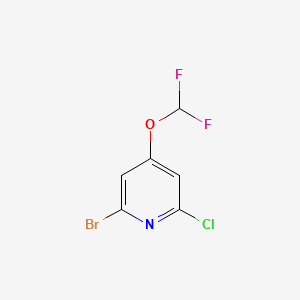

2-Bromo-6-chloro-4-(difluoromethoxy)pyridine

説明

2-Bromo-6-chloro-4-(difluoromethoxy)pyridine is a halogenated pyridine derivative characterized by bromine (position 2), chlorine (position 6), and a difluoromethoxy group (position 4). This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. Its reactivity stems from the electron-withdrawing effects of the halogens and the steric/electronic influence of the difluoromethoxy group, enabling selective cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .

特性

分子式 |

C6H3BrClF2NO |

|---|---|

分子量 |

258.45 g/mol |

IUPAC名 |

2-bromo-6-chloro-4-(difluoromethoxy)pyridine |

InChI |

InChI=1S/C6H3BrClF2NO/c7-4-1-3(12-6(9)10)2-5(8)11-4/h1-2,6H |

InChIキー |

ACDWAJBMMLYFKX-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(N=C1Cl)Br)OC(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-4-(difluoromethoxy)pyridine typically involves multiple steps. One common method includes the reaction of pyridine with diiodomethane to form 2,5-diiodopyridine. This intermediate is then reacted with bromoethane under basic conditions to introduce the bromine group. Finally, the resulting compound is treated with methyl difluoroacetate to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

2-Bromo-6-chloro-4-(difluoromethoxy)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

科学的研究の応用

2-Bromo-6-chloro-4-(difluoromethoxy)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.

Agrochemicals: It is used in the synthesis of active ingredients for pesticides and herbicides.

作用機序

The mechanism of action of 2-Bromo-6-chloro-4-(difluoromethoxy)pyridine depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination to form the final product . The molecular targets and pathways involved vary based on the specific reaction and application.

類似化合物との比較

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 2-bromo-6-chloro-4-(difluoromethoxy)pyridine and analogous compounds:

Key Observations :

- Substituent Positioning : The target compound’s bromine at position 2 and chlorine at position 6 distinguish it from analogs like 3-bromo-6-chloro derivatives (e.g., ), where bromine is at position 3. This positional variance significantly impacts reactivity in cross-coupling reactions.

- Functional Group Effects : The difluoromethoxy group (OCHF₂) in the target compound offers enhanced metabolic stability compared to methoxy (OCH₃) or trifluoromethoxy (OCF₃) groups, as seen in agrochemical derivatives .

- Steric vs. Electronic Effects : The chloromethyl group in and introduces steric hindrance, limiting accessibility for nucleophilic attack compared to the target compound’s unsubstituted pyridine ring.

Physicochemical and Reactivity Comparisons

- Polarity and Solubility : The difluoromethoxy group increases lipophilicity compared to methoxy analogs (e.g., ), enhancing membrane permeability in drug candidates. However, trifluoromethoxy derivatives (e.g., ) exhibit even higher hydrophobicity due to the -CF₃ group .

- Thermal Stability : Halogenated pyridines generally display high thermal stability. The target compound’s stability under reflux conditions (common in coupling reactions) is comparable to but lower than trifluoromethoxy derivatives due to weaker C-F bonds in OCHF₂ .

- Reactivity in Cross-Coupling : The bromine at position 2 in the target compound facilitates regioselective Suzuki-Miyaura couplings, whereas bromine at position 3 (as in ) may lead to side reactions due to steric clashes .

生物活性

2-Bromo-6-chloro-4-(difluoromethoxy)pyridine is a heterocyclic organic compound that exhibits notable biological activity due to its unique molecular structure. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry and agrochemicals.

- Molecular Formula : C₆H₃BrClF₂N

- Molecular Weight : 232.47 g/mol

- CAS Number : 1782238-57-6

- IUPAC Name : 2-Bromo-6-chloro-4-(difluoromethoxy)pyridine

The compound features a bromine atom at the second position, a chlorine atom at the sixth position, and a difluoromethoxy group, which collectively contribute to its reactivity and biological interactions.

The biological activity of 2-Bromo-6-chloro-4-(difluoromethoxy)pyridine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and cellular pathways. Research indicates that it may function as an enzyme inhibitor by binding to active sites, thereby obstructing enzymatic activity. For instance, similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

In Vitro Studies

In vitro studies have demonstrated significant anti-inflammatory properties associated with pyridine derivatives. For example, compounds structurally related to 2-Bromo-6-chloro-4-(difluoromethoxy)pyridine have been shown to suppress COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

In Vivo Studies

Research involving animal models has indicated that derivatives of pyridine can reduce inflammation significantly when tested in carrageenan-induced paw edema and cotton pellet-induced granuloma models. These studies suggest that the presence of electron-donating groups enhances anti-inflammatory activity .

Agrochemical Applications

The compound has also been explored for its potential use in agrochemicals. It exhibited over 90% insecticidal activity against pests such as Plutella xylostella and Tetranychus cinnabarinus at low concentrations. This suggests its utility as an effective pesticide or herbicide due to its biological activity against agricultural pests.

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various pyridine derivatives, including 2-Bromo-6-chloro-4-(difluoromethoxy)pyridine. The results indicated that these compounds significantly inhibited COX-2 expression and reduced inflammatory markers in treated rats compared to control groups. The study highlighted the structure-activity relationship (SAR) showing that halogenated substituents enhance biological efficacy .

Case Study 2: Insecticidal Properties

In another investigation, the insecticidal properties of 2-Bromo-6-chloro-4-(difluoromethoxy)pyridine were assessed against common agricultural pests. The compound demonstrated high efficacy at minimal concentrations, making it a promising candidate for further development in agricultural applications.

Table 1: Biological Activity Comparison with Other Pyridine Derivatives

| Compound Name | IC50 (μmol/L) | Activity Type |

|---|---|---|

| Celecoxib | 0.04 ± 0.01 | COX-2 Inhibition |

| 2-Bromo-6-chloro-4-(difluoromethoxy)pyridine | TBD | Anti-inflammatory |

| Pyridine derivative A | TBD | Anti-inflammatory |

| Pyridine derivative B | TBD | Insecticidal |

Table 2: Insecticidal Activity Results

| Pest Species | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|

| Plutella xylostella | 1 | >90 |

| Tetranychus cinnabarinus | 100 | >90 |

Q & A

Basic Questions

Q. What are the primary synthetic routes for preparing 2-Bromo-6-chloro-4-(difluoromethoxy)pyridine?

- Methodology : The compound can be synthesized via sequential halogenation and fluoromethylation. For example:

Halogenation : Introduce bromine and chlorine substituents using electrophilic substitution or metal-catalyzed cross-coupling reactions.

Difluoromethoxy Introduction : Use fluorinating agents (e.g., DAST) or nucleophilic substitution with difluoromethoxide ions under anhydrous conditions.

- Key Considerations : Reaction temperature (0–5°C for fluoromethylation) and solvent polarity (e.g., DMF or THF) significantly influence yield .

Q. What analytical techniques are essential for characterizing this compound?

- Core Methods :

- NMR Spectroscopy : and NMR to confirm substituent positions and fluorinated groups .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H] at m/z 294.95) .

- Elemental Analysis : Validate empirical formula (CHBrClFNO) with ≤0.3% deviation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during fluoromethylation?

- Experimental Design :

- Temperature Control : Maintain −10°C to suppress side reactions (e.g., hydrolysis of difluoromethoxy group) .

- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency (e.g., Pd(PPh) vs. CuI) .

- Solvent Optimization : Compare yields in DCM vs. THF; THF may improve solubility of fluorinated intermediates .

Q. What computational approaches predict the electronic properties of this compound?

- DFT Studies :

- Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate HOMO-LUMO gaps (e.g., 4.2 eV), indicating reactivity toward nucleophilic attack .

- Simulate electrostatic potential maps to identify electrophilic sites (e.g., bromine and chlorine substituents) .

Q. How does the compound’s stability vary under different storage conditions?

- Stability Testing :

- Light Sensitivity : Degradation <5% after 30 days in amber glass vs. 15% in clear glass (HPLC analysis) .

- Thermal Stability : No decomposition below 100°C (TGA data) .

Contradictions and Resolution

- Halogenation Efficiency : reports higher yields using Pd catalysts for bromination, while emphasizes Cu-mediated methods. Resolve via controlled screening of catalyst systems under inert atmospheres .

- Fluoromethylation By-Products : notes DAST may generate HF, requiring neutralization with KCO, whereas recommends CaCO. Comparative studies are advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。